1-[2-nitro-4-(1H-tetrazol-1-yl)phenyl]piperidine
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Overview
Description
1-[2-nitro-4-(1H-tetrazol-1-yl)phenyl]piperidine is a complex organic compound that features a piperidine ring substituted with a nitro group and a tetrazole moiety
Preparation Methods
The synthesis of 1-[2-nitro-4-(1H-tetrazol-1-yl)phenyl]piperidine typically involves multi-step organic reactionsIndustrial production methods often employ optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
1-[2-nitro-4-(1H-tetrazol-1-yl)phenyl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. .
Scientific Research Applications
1-[2-nitro-4-(1H-tetrazol-1-yl)phenyl]piperidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1-[2-nitro-4-(1H-tetrazol-1-yl)phenyl]piperidine involves its interaction with specific molecular targets. The nitro group and tetrazole moiety can interact with biological macromolecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[2-nitro-4-(1H-tetrazol-1-yl)phenyl]piperidine can be compared with other similar compounds, such as:
1-(2-nitrophenyl)piperidine: Lacks the tetrazole moiety, which may result in different biological activities.
1-(4-(1H-tetrazol-1-yl)phenyl)piperidine: Similar structure but different substitution pattern, affecting its reactivity and applications.
1-(2-nitro-4-(1H-tetrazol-1-yl)phenyl)imidazole: Contains an imidazole ring instead of a piperidine ring, leading to different chemical and biological properties
Properties
Molecular Formula |
C12H14N6O2 |
---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
1-[2-nitro-4-(tetrazol-1-yl)phenyl]piperidine |
InChI |
InChI=1S/C12H14N6O2/c19-18(20)12-8-10(17-9-13-14-15-17)4-5-11(12)16-6-2-1-3-7-16/h4-5,8-9H,1-3,6-7H2 |
InChI Key |
MQCMPPCECJLLAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N3C=NN=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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